molecular formula C24H28N2O2 B7689693 N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide

N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide

Cat. No. B7689693
M. Wt: 376.5 g/mol
InChI Key: DYBXFIZZDYNHIL-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide, also known as DM-PQ, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide has also been found to modulate various signaling pathways that play a crucial role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide has been found to have various biochemical and physiological effects, including the inhibition of DNA synthesis and cell division, the induction of oxidative stress, and the modulation of various immune responses. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide has several advantages for lab experiments, including its high potency, broad-spectrum antimicrobial activity, and low toxicity. However, its limited solubility and stability may pose challenges in its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential use of N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with N-(2,5-dimethylphenyl)pivalamide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, and the final product is obtained after purification and characterization.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to possess significant antimicrobial activity against a wide range of pathogenic microorganisms, including bacteria and fungi. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide has also been studied for its anticancer properties and has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-15-8-10-18-13-19(22(27)25-20(18)11-15)14-26(23(28)24(4,5)6)21-12-16(2)7-9-17(21)3/h7-13H,14H2,1-6H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBXFIZZDYNHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=C(C=CC(=C3)C)C)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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